5-bromo-N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]furan-2-carbohydrazide
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Overview
Description
N’-(5-bromofuran-2-carbonyl)-3-chloro-1-benzothiophene-2-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromofuran-2-carbonyl)-3-chloro-1-benzothiophene-2-carbohydrazide typically involves multi-step organic reactions. One common method involves the reaction of 5-bromofuran-2-carboxylic acid with 3-chloro-1-benzothiophene-2-carbohydrazide in the presence of coupling agents such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . This reaction yields the desired compound with high purity and an 83% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-(5-bromofuran-2-carbonyl)-3-chloro-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N’-(5-bromofuran-2-carbonyl)-3-chloro-1-benzothiophene-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N’-(5-bromofuran-2-carbonyl)-3-chloro-1-benzothiophene-2-carbohydrazide involves its interaction with molecular targets such as enzymes. For instance, molecular docking studies have shown that the compound has a good binding affinity for the cyclooxygenase-2 (COX-2) enzyme . This suggests that the compound may inhibit the enzyme’s activity, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N’-(5-bromofuran-2-carbonyl)isonicotinohydrazide: Shares the bromofuran moiety but differs in the hydrazide component.
N-(5-bromofuran-2-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide: Similar in having the bromofuran and chlorophenyl groups but differs in the piperidine carboxamide structure.
Uniqueness
N’-(5-bromofuran-2-carbonyl)-3-chloro-1-benzothiophene-2-carbohydrazide is unique due to its combination of bromofuran, chlorobenzothiophene, and carbohydrazide groups, which confer distinct chemical and biological properties. Its potential as a COX-2 inhibitor and its diverse reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H8BrClN2O3S |
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Molecular Weight |
399.6 g/mol |
IUPAC Name |
5-bromo-N'-(3-chloro-1-benzothiophene-2-carbonyl)furan-2-carbohydrazide |
InChI |
InChI=1S/C14H8BrClN2O3S/c15-10-6-5-8(21-10)13(19)17-18-14(20)12-11(16)7-3-1-2-4-9(7)22-12/h1-6H,(H,17,19)(H,18,20) |
InChI Key |
BWUHBYBWUUMIAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NNC(=O)C3=CC=C(O3)Br)Cl |
Origin of Product |
United States |
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